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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3,4,5-Tribromo-2,6-
dimethylpyridine, a halogenated pyridine derivative with significant applications in synthetic

organic chemistry. The document details its chemical and physical properties, provides a

putative synthesis protocol, and extensively covers its reactivity, particularly in Suzuki-Miyaura

cross-coupling reactions. Experimental procedures for the synthesis of its derivatives are

presented, alongside a discussion of the potential biological significance of brominated

pyridines. This guide is intended to be a valuable resource for researchers in medicinal

chemistry, materials science, and organic synthesis.

Introduction
3,4,5-Tribromo-2,6-dimethylpyridine is a polysubstituted aromatic heterocyclic compound. Its

structure, featuring a pyridine core with three bromine atoms and two methyl groups, makes it a

versatile building block in the synthesis of complex organic molecules. The steric and electronic

effects of the substituents significantly influence its reactivity, particularly in metal-catalyzed

cross-coupling reactions. This guide will delve into the known characteristics and applications

of this compound, providing a technical resource for its utilization in research and development.
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Physicochemical and Spectroscopic Data
Precise experimental data for 3,4,5-Tribromo-2,6-dimethylpyridine is not readily available in

public literature. The following table summarizes the key identifiers and computed properties for

the compound and its close structural analogs.

Property
3,4,5-Tribromo-2,6-
dimethylpyridine

3,5-Dibromo-2,6-
dimethylpyridine

3-Bromo-2,6-
dimethylpyridine

CAS Number 1379303-06-6 3430-34-0 3430-31-7

Molecular Formula C₇H₆Br₃N C₇H₇Br₂N C₇H₈BrN

Molecular Weight 343.85 g/mol 264.94 g/mol [1] 186.05 g/mol [2]

Physical Form Solid (predicted) - Colorless, clear liquid

Boiling Point Not available Not available 56-58 °C

Density Not available Not available 1.415 g/cm³

Refractive Index Not available Not available 1.547

Note: Some data for the title compound is not available in the searched literature and is

therefore omitted.

Spectroscopic Data:

While specific spectra for 3,4,5-Tribromo-2,6-dimethylpyridine are not published, the

following represents expected spectral characteristics based on its structure and data from

related compounds.

¹H NMR: A single peak corresponding to the two equivalent methyl groups is expected.

¹³C NMR: Signals for the methyl carbons and the quaternary carbons of the pyridine ring are

anticipated. The chemical shifts would be influenced by the heavy atom effect of the bromine

substituents.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a

molecule containing three bromine atoms.
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Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching of the methyl groups,

C=N and C=C stretching of the pyridine ring, and C-Br stretching are expected.

Synthesis
A detailed experimental protocol for the synthesis of 3,4,5-Tribromo-2,6-dimethylpyridine is

not explicitly available in the reviewed literature. However, a plausible synthetic route can be

inferred from standard organic chemistry principles and procedures for the synthesis of related

brominated pyridines. The likely precursor for this compound is 2,6-dimethylpyridine. The

synthesis would involve the direct bromination of the 2,6-dimethylpyridine core.

Putative Synthesis Workflow:

2,6-Dimethylpyridine
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(Bromination)

Reacts with
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Appropriate Solvent
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3,4,5-Tribromo-2,6-dimethylpyridineYields Purification
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Chromatography)

Undergoes
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Caption: A logical workflow for the synthesis of 3,4,5-Tribromo-2,6-dimethylpyridine.

Experimental Protocol (Hypothetical):

Materials: 2,6-dimethylpyridine, bromine, sulfuric acid (or oleum), sodium thiosulfate solution,

sodium bicarbonate solution, appropriate organic solvent for extraction (e.g.,

dichloromethane), drying agent (e.g., anhydrous sodium sulfate).

Procedure:

In a well-ventilated fume hood, dissolve 2,6-dimethylpyridine in concentrated sulfuric acid

or oleum in a reaction flask equipped with a dropping funnel and a stirrer. Cool the mixture

in an ice bath.

Slowly add bromine dropwise to the cooled solution with vigorous stirring. The reaction is

highly exothermic and should be controlled carefully.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a

specified period or gently heat to ensure complete bromination.

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

Decolorize the solution by adding a small amount of sodium thiosulfate solution to remove

any unreacted bromine.

Extract the product with an organic solvent.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain pure

3,4,5-Tribromo-2,6-dimethylpyridine.

Reactivity and Applications
The primary documented application of 3,4,5-Tribromo-2,6-dimethylpyridine is as a substrate

in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool

for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl

compounds.

The three bromine atoms on the pyridine ring exhibit different reactivities, which can be

exploited for selective functionalization. The bromine at the 4-position is generally the most

reactive, followed by the bromines at the 3- and 5-positions. This regioselectivity is influenced

by both electronic and steric factors.

Suzuki-Miyaura Cross-Coupling Experimental Workflow:
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Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Reaction:

This protocol is adapted from the literature describing the reaction of 3,4,5-tribromo-2,6-
dimethylpyridine with ortho-substituted phenylboronic acids.

Materials: 3,4,5-Tribromo-2,6-dimethylpyridine, arylboronic acid, palladium catalyst (e.g.,

Tetrakis(triphenylphosphine)palladium(0)), base (e.g., anhydrous potassium carbonate),

solvent (e.g., anhydrous toluene or dioxane).

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen),

combine 3,4,5-Tribromo-2,6-dimethylpyridine, the arylboronic acid, the palladium

catalyst, and the base.

Add the anhydrous solvent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the

required time (monitored by TLC or GC-MS).

After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with an organic solvent and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to isolate the desired

aryl-substituted 2,6-dimethylpyridine derivative.

Formation of Atropisomers:

A noteworthy aspect of the Suzuki-Miyaura reaction with sterically hindered substrates like

3,4,5-tribromo-2,6-dimethylpyridine and ortho-substituted arylboronic acids is the potential

for the formation of atropisomers.[3] Atropisomers are stereoisomers arising from restricted

rotation around a single bond. The steric hindrance between the methyl groups on the pyridine

ring and the substituents on the aryl group can lead to a high rotational barrier, allowing for the

isolation of stable, non-interconverting rotational isomers.

Biological and Pharmacological Context
There is currently no specific information available in the scientific literature regarding the

biological activity or pharmacological properties of 3,4,5-Tribromo-2,6-dimethylpyridine.

However, the broader class of brominated pyridines has been investigated for various

biological activities.

Potential Areas of Interest for Drug Development:

Enzyme Inhibition: The pyridine scaffold is a common motif in many enzyme inhibitors. The

introduction of bromine atoms can enhance binding affinity and modulate pharmacokinetic

properties.

Antimicrobial and Antiviral Activity: Halogenated heterocyclic compounds have shown

promise as antimicrobial and antiviral agents.
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Neurological Activity: Some substituted pyridines interact with receptors and transporters in

the central nervous system.

It is important to note that the toxicological profile of 3,4,5-Tribromo-2,6-dimethylpyridine has

not been established. As with any halogenated organic compound, appropriate safety

precautions should be taken during handling and disposal.

Conclusion
3,4,5-Tribromo-2,6-dimethylpyridine is a valuable synthetic intermediate, particularly for the

construction of complex polyaryl systems via Suzuki-Miyaura cross-coupling reactions. Its

reactivity profile allows for the potential for regioselective functionalization, and its use with

sterically demanding coupling partners can lead to the formation of interesting atropisomeric

products. While its physicochemical and biological properties are not yet fully characterized, its

utility as a building block in organic synthesis warrants further investigation. This guide provides

a foundational understanding of this compound for researchers and professionals in the

chemical and pharmaceutical sciences. Further research is needed to fully elucidate its

properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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